molecular formula C13H11N3 B13967535 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 23616-66-2

2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B13967535
CAS No.: 23616-66-2
M. Wt: 209.25 g/mol
InChI Key: DRLKIXASZXMJDT-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds consist of a pyrrole ring fused to a pyridine ring. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures. This reaction yields various derivatives of the compound . Another method involves the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene, resulting in the formation of 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). By binding to these receptors, it prevents their activation and subsequent signal transduction pathways, which are crucial for cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific interaction with FGFRs, making it a promising candidate for targeted cancer therapy. Its low molecular weight and potent inhibitory activity against multiple FGFR isoforms distinguish it from other similar compounds .

Properties

CAS No.

23616-66-2

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C13H11N3/c14-11-10-7-4-8-15-13(10)16-12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16)

InChI Key

DRLKIXASZXMJDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)N

Origin of Product

United States

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